molecular formula C17H16N4O2 B2641399 1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea CAS No. 1020976-93-5

1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea

Cat. No.: B2641399
CAS No.: 1020976-93-5
M. Wt: 308.341
InChI Key: WGENIDPCHLQBRY-UHFFFAOYSA-N
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Description

1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core substituted with a methyl group and an oxo group, as well as a urea moiety attached to a m-tolyl group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

The synthesis of 1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the methyl and oxo groups. The final step involves the formation of the urea moiety by reacting the intermediate with an appropriate isocyanate or amine derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups can be introduced.

    Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carboxylic acids.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea can be compared with other pyrido[1,2-a]pyrimidine derivatives, such as:

    1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a m-tolyl group.

    1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of a m-tolyl group.

    1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(o-tolyl)urea: Similar structure but with an o-tolyl group instead of a m-tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

1-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-11-6-5-7-13(10-11)19-17(23)20-15-12(2)18-14-8-3-4-9-21(14)16(15)22/h3-10H,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGENIDPCHLQBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C(N=C3C=CC=CN3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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